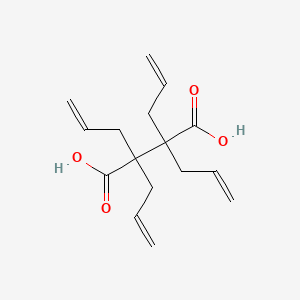

(Tetrapropenyl)succinic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

It is a colorless, transparent liquid at room temperature and has a molecular weight of 286.41 g/mol . This compound is known for its low solubility in water but can dissolve in alcohols and ester solvents. It is widely used in various industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

(Tetrapropenyl)succinic acid can be synthesized through the hydroxymethylation reaction of butenedioic acid. In this process, butenedioic acid reacts with methanol in the presence of a catalyst to form this compound . Industrial production methods often involve the reaction of maleic anhydride with a hydrocarbon distillate, predominantly the C12 branched-olefin derived from propylene tetramer . This reaction results in a mixture of isomeric alkenyl succinic anhydrides, which can be further processed to obtain this compound.

Analyse Chemischer Reaktionen

(Tetrapropenyl)succinic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: It can undergo substitution reactions, particularly with nucleophiles, to form esters and amides.

Esterification: Reacting with alcohols in the presence of acid catalysts to form esters. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acid catalysts for esterification. Major products formed from these reactions include esters, amides, and alcohols.

Wissenschaftliche Forschungsanwendungen

Uses and Applications

- Corrosion Inhibitor: TPSA is used in non-aqueous systems like oils, lubricants, hydraulic fluids, greases, and protective coatings at a concentration of 0.5-1.0% to prevent corrosion . It inhibits corrosion by removing water through hydrolysis, converting the anhydride group into a dicarboxylic acid, which is also a corrosion inhibitor. It effectively inhibits corrosion in non-ferrous metals like lead, bronze, copper, and other alloys used in engines and turbines .

- Resin Intermediate: TPSA can be used in the preparation of alkyd or unsaturated polyester resins, replacing dicarboxylic acid to produce more flexible and tougher materials compared to using maleic anhydride alone . The alkenyl side chain acts as an internal plasticizer, improving chemical resistance in specialty primers, varnishes, leather and textile finishes, moisture and grease-resistant coatings, and industrial coatings .

- Curing Agent for Epoxy Resins: TPSA serves as a low viscosity liquid curing agent for epoxy resins, resulting in harder epoxies with more flexibility and less shrinkage than those cured with other anhydrides . This makes TPSA suitable for encapsulating and potting applications, enhancing epoxy pot life and improving dielectric performance, which is valuable in electronic embedment .

Scientific Research Applications

- Hydrophobic Modification: TPSA is used to hydrophobically modify substances like cashew gum to alter its properties .

Examples of Preparation

- Polyisobutenyl Succinic Anhydride: An example details the preparation of polyisobutenyl

Wirkmechanismus

The mechanism of action of (tetrapropenyl)succinic acid involves its interaction with various molecular targets and pathways. It acts as an intermediate in the synthesis of polymers and other compounds by participating in esterification and substitution reactions. The presence of carboxylic acid groups allows it to form strong bonds with other molecules, facilitating the formation of complex structures .

Vergleich Mit ähnlichen Verbindungen

(Tetrapropenyl)succinic acid can be compared with other similar compounds such as:

Dodecenylsuccinic anhydride: Similar in structure but differs in its anhydride form.

Hexadecenylsuccinic anhydride: Another alkenyl succinic anhydride with a longer carbon chain.

Maleic anhydride: A simpler anhydride that reacts similarly but lacks the branched alkenyl group

Biologische Aktivität

(Tetrapropenyl)succinic acid, a compound with the chemical formula C16H22O4, has garnered attention for its potential biological activities. This article synthesizes findings from various studies to elucidate its biological properties, including antibacterial, antichlamydial, and anthelmintic activities, along with cytotoxicity assessments.

Chemical Structure and Properties

This compound is characterized by a succinic acid backbone with tetrapropenyl substituents, which may influence its biological interactions. Understanding its structure is essential for exploring its reactivity and potential therapeutic applications.

Antibacterial Activity

Recent studies have demonstrated that succinic acid derivatives exhibit significant antibacterial properties. For instance:

- Mechanism of Action : Research indicates that succinic acid can disrupt bacterial cell membranes, leading to increased nucleic acid leakage from bacteria such as Staphylococcus aureus and Pseudomonas fluorescens .

-

Inhibition Zone : The diameter of inhibition zones (DIZ) was measured to assess antibacterial efficacy:

Bacteria DIZ at 30 mg/mL (mm) MIC (mg/mL) MBC (mg/mL) Staphylococcus aureus 24.94 0.63 1.25 Pseudomonas fluorescens 18.66 Not specified Not specified

The results indicate that while succinic acid has notable antibacterial effects, it is less potent than traditional antibiotics like tetracycline .

Antichlamydial Activity

This compound has also been evaluated for its activity against Chlamydia trachomatis, a significant pathogen responsible for various diseases:

- Selectivity : Compounds derived from succinic acid showed selective inhibition of Chlamydia without harming host cells, suggesting potential for developing targeted therapies .

- Research Findings : The introduction of specific substituents on the succinic acid core enhanced the compounds' ability to impair the growth of Chlamydia, indicating a promising avenue for further drug development.

Anthelmintic Activity

The biological activity of succinic acid extends to anthelmintic effects, particularly against gastrointestinal nematodes:

-

Ovicidal Activity : Succinic acid isolated from sisal waste demonstrated ovicidal activity with an egg hatching inhibition percentage ranging from 15.2% to 97.2% at varying concentrations .

Concentration (µg/mL) Mean % Inhibition 90.3 15.2 130.6 97.2 - Cytotoxicity Assessment : The cytotoxic effects on Vero cells were minimal, with a percentage viability reduction from approximately 90% to about 78% at higher concentrations, indicating low toxicity at effective doses .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

| Biological Activity | Target Organism/Cell Type | Observed Effect |

|---|---|---|

| Antibacterial | Staphylococcus aureus | Inhibition of growth |

| Pseudomonas fluorescens | Inhibition of growth | |

| Antichlamydial | Chlamydia trachomatis | Selective growth inhibition |

| Anthelmintic | Gastrointestinal nematodes | Ovicidal activity |

| Cytotoxicity | Vero cells | Low toxicity |

Eigenschaften

CAS-Nummer |

27859-58-1 |

|---|---|

Molekularformel |

C16H22O4 |

Molekulargewicht |

278.34 g/mol |

IUPAC-Name |

2,2,3,3-tetrakis(prop-2-enyl)butanedioic acid |

InChI |

InChI=1S/C16H22O4/c1-5-9-15(10-6-2,13(17)18)16(11-7-3,12-8-4)14(19)20/h5-8H,1-4,9-12H2,(H,17,18)(H,19,20) |

InChI-Schlüssel |

GSONHGLQHNTBED-UHFFFAOYSA-N |

Kanonische SMILES |

C=CCC(CC=C)(C(=O)O)C(CC=C)(CC=C)C(=O)O |

Physikalische Beschreibung |

Liquid |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.